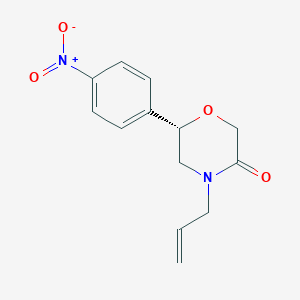

(6S)-6-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6S)-6-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholin-3-one is a synthetic organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a nitrophenyl group and a prop-2-en-1-yl group attached to a morpholinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6S)-6-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholin-3-one typically involves the following steps:

Formation of the Morpholinone Ring: The morpholinone ring can be synthesized through the reaction of an appropriate amine with an epoxide or a carbonyl compound under acidic or basic conditions.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl group is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

Attachment of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced through an alkylation reaction, where the morpholinone intermediate is treated with an appropriate alkylating agent such as an allyl halide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents may be chosen to enhance reaction efficiency and yield.

Types of Reactions:

Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives or other oxidized products.

Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group or the prop-2-en-1-yl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl halides under basic or acidic conditions.

Major Products Formed:

Oxidation: Nitro derivatives or other oxidized products.

Reduction: Amino derivatives.

Substitution: Various substituted morpholinone derivatives.

Scientific Research Applications

(6S)-6-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholin-3-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (6S)-6-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholin-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group and the morpholinone ring may play key roles in binding to these targets and exerting biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

(6S)-6-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholin-3-one can be compared with other morpholine derivatives, such as:

(6S)-6-(4-Methylphenyl)-4-(prop-2-en-1-yl)morpholin-3-one: Similar structure but with a methyl group instead of a nitro group, potentially leading to different chemical and biological properties.

(6S)-6-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one: Similar structure but with a chloro group instead of a nitro group, affecting reactivity and applications.

The uniqueness of this compound lies in the presence of the nitrophenyl group, which imparts specific chemical reactivity and potential biological activities that distinguish it from other morpholine derivatives.

Biological Activity

(6S)-6-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholin-3-one is a morpholinone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure features a morpholine ring substituted with a nitrophenyl group and an allyl moiety, which may contribute to its biological properties.

- Molecular Formula : C13H14N2O4

- Molecular Weight : 250.26 g/mol

- CAS Number : 67353163

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The nitrophenyl group can undergo reduction, forming reactive intermediates that may influence cellular functions, while the morpholine ring enhances solubility and membrane permeability, facilitating cellular uptake.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of morpholinones have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

| Compound Type | Target Bacteria | IC50 (nM) | MIC (μg/mL) |

|---|---|---|---|

| Type I | E. coli | <32 | <2 |

| Type II | S. aureus | <100 | <8 |

| Type III | K. pneumoniae | <50 | <4 |

These findings suggest that the compound may function as a dual inhibitor of bacterial topoisomerases, crucial enzymes for bacterial DNA replication and transcription .

Anticancer Properties

In vitro studies have indicated that morpholinone derivatives can inhibit cancer cell proliferation. The mechanism involves inducing apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

Case Studies

- Study on Antibacterial Activity : A series of morpholinone derivatives were synthesized and tested against a panel of bacterial strains. The results demonstrated that modifications to the nitrophenyl group significantly enhanced antibacterial potency, with some compounds achieving MIC values as low as 1 μg/mL against resistant strains .

- Anticancer Efficacy : In a study evaluating the cytotoxic effects of morpholinone derivatives on human cancer cell lines, it was found that certain substitutions on the morpholine ring led to increased apoptosis rates and reduced cell viability in breast and lung cancer models .

Properties

CAS No. |

920798-50-1 |

|---|---|

Molecular Formula |

C13H14N2O4 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

(6S)-6-(4-nitrophenyl)-4-prop-2-enylmorpholin-3-one |

InChI |

InChI=1S/C13H14N2O4/c1-2-7-14-8-12(19-9-13(14)16)10-3-5-11(6-4-10)15(17)18/h2-6,12H,1,7-9H2/t12-/m1/s1 |

InChI Key |

IUNMZMPWKFQPMS-GFCCVEGCSA-N |

Isomeric SMILES |

C=CCN1C[C@@H](OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C=CCN1CC(OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.